N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-methylbenzamide

Beschreibung

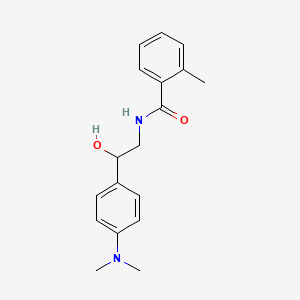

N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-2-methylbenzamide is a benzamide derivative featuring a dimethylamino-substituted phenyl group, a hydroxyethyl chain, and a 2-methylbenzamide core. Benzamides are widely studied for their roles in drug discovery, particularly as enzyme inhibitors or receptor modulators due to their hydrogen-bonding capacity and structural versatility .

Eigenschaften

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-13-6-4-5-7-16(13)18(22)19-12-17(21)14-8-10-15(11-9-14)20(2)3/h4-11,17,21H,12H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLOKSMLPTVJAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)N(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-methylbenzamide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-hydroxyethylamine, followed by acylation with 2-methylbenzoic acid. The reaction conditions often include the use of solvents such as methanol or dichloromethane and catalysts like acetic anhydride and pyridine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the nitro group can produce an amine .

Wissenschaftliche Forschungsanwendungen

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-methylbenzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)

- Structural Differences: Replaces the dimethylamino and hydroxyethyl groups with bromo, methoxy, and nitro substituents.

- Impact on Properties: The nitro group (electron-withdrawing) reduces electron density on the aromatic ring, contrasting with the electron-donating dimethylamino group in the target compound. This alters solubility and reactivity .

2-Hydroxy-N-(4-methylphenyl)benzamide

- Structural Differences: Lacks the dimethylamino and hydroxyethyl groups but includes a 2-hydroxybenzamide core.

4-(Dimethylamino)-N-(2-hydroxyphenyl)benzamide

- Structural Differences: Shares the dimethylamino group but replaces the hydroxyethyl chain with a hydroxyphenyl moiety.

- Molecular Weight: 256.30 g/mol vs. ~314.41 g/mol (estimated for the target compound).

Pharmacologically Active Benzamides

Betrixaban (Anticoagulant)

- Structure: Features a sulfonamide group and methoxy substituents, unlike the target compound’s hydroxyethyl and dimethylamino groups.

Anti-Inflammatory Amides from Lycium yunnanense

- Examples: Compounds 4, 6, 7, and 12 (IC₅₀ < 17.21 µM) contain phenolic and cinnamoyl groups.

Data Table: Key Properties of Selected Benzamides

Research Findings and Implications

- Solubility and Bioavailability: The hydroxyethyl chain may improve aqueous solubility relative to rigid hydroxyphenyl derivatives (e.g., 4-(dimethylamino)-N-(2-hydroxyphenyl)benzamide) .

- Synthetic Flexibility : Unlike betrixaban, which requires complex sulfonamide synthesis, the target compound’s structure permits modular modifications (e.g., varying alkyl or aryl groups) for structure-activity relationship studies .

Biologische Aktivität

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-methylbenzamide, a compound with significant potential in medicinal chemistry, exhibits a range of biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a dimethylamino group, which is known to enhance lipophilicity and biological activity. Its structural formula can be represented as follows:

This structure contributes to its interaction with various biological targets, particularly in the central nervous system and cancer therapeutics.

1. Anticancer Activity

Recent studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it has shown significant activity against:

- A549 (lung cancer)

- HeLa (cervical cancer)

In vitro assays demonstrated that the compound inhibits cell proliferation and induces apoptosis, likely through mechanisms involving tubulin polymerization disruption .

2. Neuropharmacological Effects

The dimethylamino moiety suggests potential neuropharmacological effects , possibly acting as a central nervous system stimulant or modulator. Preliminary studies indicate that it may influence neurotransmitter systems, although detailed mechanisms remain to be elucidated.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- The presence of the dimethylamino group enhances lipophilicity and cellular uptake.

- Substituents on the aromatic rings significantly affect binding affinity to target proteins.

- Modifications in the hydroxyl group position can alter pharmacokinetic properties, including solubility and metabolic stability.

Table 1 summarizes various analogs and their biological activities:

| Compound | Structure Modification | IC50 (µM) | Biological Activity |

|---|---|---|---|

| A | - | 5.0 | Anticancer |

| B | Hydroxyl at position 3 | 3.5 | Neuroactive |

| C | Dimethylamine removed | 10.0 | Reduced efficacy |

Case Study 1: Anticancer Efficacy

In a study involving A549 cells, this compound was tested for cytotoxicity using the MTT assay. Results showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 5 µM, indicating potent anticancer properties .

Case Study 2: Neuropharmacological Assessment

In behavioral studies on mice, the compound was evaluated for its effects on locomotor activity. Results indicated that at certain doses, it could significantly enhance locomotion, suggesting stimulant-like effects which warrant further investigation into its potential as a treatment for neurological disorders .

Q & A

Q. What are the recommended synthetic routes for N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-methylbenzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with benzamide derivatives and functionalized amines. Key steps include:

- Coupling reactions : Use of coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) to form amide bonds .

- Reaction optimization : Heating under reflux (e.g., 100°C for 2–4 hours) with solvents such as methanol or dichloromethane improves yield .

- Purification : Recrystallization in methanol or column chromatography ensures purity .

Critical parameters include solvent polarity, temperature control, and stoichiometric ratios of reactants.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., dimethylamino, hydroxyethyl) and confirms regiochemistry .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is standard for preclinical studies) .

- X-ray Crystallography (if applicable): Resolves stereochemistry and crystal packing .

Q. What are the key physicochemical properties affecting solubility and formulation in preclinical studies?

- LogP : The dimethylamino group enhances hydrophilicity (LogP ~2.5), but the benzamide core contributes to moderate lipophilicity .

- pKa : The dimethylamino group (pKa ~8.5) influences pH-dependent solubility .

- Stability : Susceptible to oxidation at the hydroxyethyl group; storage under inert atmosphere (N₂/Ar) is recommended .

Advanced Research Questions

Q. How does the presence of the dimethylamino group influence the compound’s reactivity and interaction with biological targets?

- Reactivity : The dimethylamino group acts as an electron donor, enhancing nucleophilic substitution reactions at the hydroxyethyl moiety .

- Biological Interactions : Engages in hydrogen bonding with enzyme active sites (e.g., kinases) and electrostatic interactions with negatively charged residues . For example, analogs with this group show increased binding affinity to Trypanosoma brucei targets .

Q. How can researchers resolve discrepancies in bioactivity data across different studies involving this compound?

- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., pH, temperature, cell lines) .

- Purity verification : Contaminants (e.g., unreacted intermediates) may skew results; re-test with HPLC-purified batches .

- Structural analogs : Cross-reference data with compounds like N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide to identify structure-activity relationships .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?

- Chiral catalysts : Use (R)- or (S)-BINAP ligands in palladium-catalyzed reactions to control stereochemistry at the hydroxyethyl group .

- Chromatographic resolution : Chiral HPLC or simulated moving bed (SMB) chromatography separates enantiomers .

- Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.